molecular formula C4H7NO2S2 B1428276 S-(2-cyanoethyl) methanesulfonothioate CAS No. 7651-64-1

S-(2-cyanoethyl) methanesulfonothioate

Cat. No.: B1428276
CAS No.: 7651-64-1
M. Wt: 165.2 g/mol
InChI Key: QKYDNNUYKDDIFF-UHFFFAOYSA-N
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Description

“S-(2-cyanoethyl) methanesulfonothioate” is a chemical compound with the molecular formula C4H7NO2S2 . It has a molecular weight of 165.24 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H7NO2S2/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 165.24 .

Scientific Research Applications

Reagent in Biochemical Research S-(2-cyanoethyl) methanesulfonothioate, closely related to methyl methanesulfonothioate (MMTS), has been utilized as a sulfhydryl reagent in biochemical research. MMTS inactivates D-3-hydroxybutyrate dehydrogenase, suggesting a reaction with an amino group, potentially forming a methylsulfenamide of the amine (Kluger & Tsui, 1980).

Microbial Metabolism Study Methanesulfonic acid, a related compound, is used to study microbial metabolism. It's a key intermediate in sulfur biogeochemical cycling, and various aerobic bacteria use it as a sulfur source for growth. Methanesulfonate oxidation starts with cleavage catalyzed by methanesulfonate monooxygenase (Kelly & Murrell, 1999).

Hydrogen Production Research Research into hydrogen sulfide methane reformation for hydrogen production has considered methanesulfonic acid derivatives. This process, unlike steam methane reformation, produces carbon disulfide, a valuable commodity chemical (Huang & T-Raissi, 2008).

Environmental Applications Methanesulfonic acid's solubility and low toxicity make it an ideal electrolyte in electrochemical processes, especially in tin and lead electroplating. This has environmental benefits in process effluent treatment and acid recovery (Gernon, Wu, Buszta, & Janney, 1999).

Protein Analysis For protein analysis, 4 N methanesulfonic acid has been used as a hydrolysis catalyst to determine the amino acid composition of proteins and peptides (Simpson, Neuberger, & Liu, 1976).

Potential in Antiviral Research S-methyl methanesulfonothioate, similar in structure, has been used in synthesizing potential antiviral phosphonates, showcasing its potential in medicinal chemistry (Villemin, Alloum, & Thibault-Starzyk, 1992).

Semiconductor Packaging In semiconductor packaging, methanesulfonic acid (MSA) is used in electroplating, affecting leadframe surface conditions and sulfur ingression in encapsulated semiconductor packages (Omar, Jalar, Bakar, & Hamid, 2022).

RNA Tracking in Biological Studies Methanethiosulfonate (MTS) reagents, related to this compound, have been used for efficient labeling and purification of specific RNA populations, such as in studying microRNA turnover (Duffy, Rutenberg-Schoenberg, Stark, Kitchen, Gerstein, & Simon, 2015).

Fluorescence Analysis in Biochemistry In fluorescence amino acid analysis, cysteine and cystine in proteins are modified using methanesulfonic acid for micro amino acid analysis, showcasing its application in analytical biochemistry (Lee & Drescher, 1979).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and several others .

Properties

IUPAC Name

3-methylsulfonylsulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S2/c1-9(6,7)8-4-2-3-5/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYDNNUYKDDIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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